1-Fluoro-4-(2-nitrovinyl)benzene
Overview
Description
1-Fluoro-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H6FNO2. It is a pale yellow crystalline solid with a melting point of 100-102°C and a boiling point of approximately 254.5°C . This compound is slightly soluble in water and is known for its applications in various fields of scientific research and industry.
Preparation Methods
1-Fluoro-4-(2-nitrovinyl)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-fluoro-4-vinylbenzene. The reaction typically requires a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods often involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality this compound suitable for various applications .
Chemical Reactions Analysis
1-Fluoro-4-(2-nitrovinyl)benzene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The vinyl group can be oxidized to form various oxidation products, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group typically yields 1-fluoro-4-(2-aminoethyl)benzene, while nucleophilic substitution can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1-Fluoro-4-(2-nitrovinyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-4-(2-nitrovinyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
1-Fluoro-4-(2-nitrovinyl)benzene can be compared with other similar compounds such as:
1-Fluoro-4-(2-nitroethenyl)benzene: This compound has a similar structure but differs in the position of the nitro group.
4-Fluoro-β-nitrostyrene: Another closely related compound, it shares the nitrovinyl group but has different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Biological Activity
1-Fluoro-4-(2-nitrovinyl)benzene (1F4NVB) is a fluorinated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by a fluorine atom and a nitrovinyl group attached to a benzene ring, allows it to exhibit diverse biological activities, including antibacterial and anticancer effects. This article delves into the biological activity of 1F4NVB, supported by research findings, data tables, and case studies.
- Molecular Formula : C₈H₆FNO₂
- Molecular Weight : 167.14 g/mol
- Structure : The compound features a planar conformation with potential disorder in the nitrovinyl side chain, which is crucial for understanding its interactions in biological systems.
The biological activity of 1F4NVB is primarily attributed to its electrophilic nature, allowing it to interact with various biological nucleophiles. Such interactions can lead to cellular damage or modulation of biological pathways. The nitro group can undergo reduction to form amino groups, which may enhance its biological efficacy .
Biological Activities
- Antibacterial Activity :
- Anticancer Activity :
- Other Biological Effects :
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of 1F4NVB involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that 1F4NVB inhibited bacterial growth significantly at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study: Anticancer Potential
In vitro studies assessed the effect of 1F4NVB on various cancer cell lines. The compound showed dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies revealed that treatment with 1F4NVB led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .
Properties
IUPAC Name |
1-fluoro-4-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFSQVFSQAYHRU-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281213 | |
Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-69-5, 706-08-1 | |
Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5153-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Styrene, p-fluoro-beta-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Styrene, p-fluoro-beta-nitro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 706-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluoro-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-p-Fluoro-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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